Cas no 29802-22-0 ((2S)-N,N-dimethylpyrrolidine-2-carboxamide)

(2S)-N,N-dimethylpyrrolidine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- (S)-N,N-Dimethylpyrrolidine-2-carboxamide
- H-Pro-NMe2
- (2S)-N,N-Dimethylpyrrolidine-2-carboxamide
- L-N,N,-DIMETHYL-PROLINAMIDE
- L-Proline Dimethylamide
- (S)-2-(N,N-dimethylcarbamoyl)pyrrolidine
- L-N,N-dimethylprolinamide
- L-proline-N,N-dimethylamide
- L-PRO-NME2
- N,N-dimethyl L-prolineamide
- N,N-Dimethyl-L-prolinamide
- CS-0054687
- ((2S)pyrrolidin-2-yl)-N,N-dimethylcarboxamide
- MFCD00083684
- DTXSID50428593
- AKOS016842962
- SCHEMBL894617
- (S)-2-(N, N-dimethylcarbamoyl)pyrrolidine
- (S)-N,N-dimethyl-2-pyrrolidinecarboxamide
- 29802-22-0
- (S)-2(N,N-dimethylcarbamoyl)pyrrolidine
- EN300-315122
- (s)-2-dimethylaminocarbonyl-pyrrolidine
- AC-8665
- GS-5428
- MLLMAIJXIZOSFS-LURJTMIESA-N
- h-pro-nme2, AldrichCPR
- (2S)-N,N-dimethylpyrrolidine-2-carboxamide
-
- MDL: MFCD00083684
- Inchi: 1S/C7H14N2O/c1-9(2)7(10)6-4-3-5-8-6/h6,8H,3-5H2,1-2H3
- InChI Key: MLLMAIJXIZOSFS-LURJTMIESA-N
- SMILES: CN(C)C(=O)[C@@H]1CCCN1
Computed Properties
- Exact Mass: 142.11100
- Monoisotopic Mass: 142.111
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _0.3
- Topological Polar Surface Area: 32.3A^2
Experimental Properties
- Density: 1.017
- Boiling Point: 250.2°Cat760mmHg
- Flash Point: 105.1°C
- Refractive Index: 1.475
- PSA: 32.34000
- LogP: 0.15540
(2S)-N,N-dimethylpyrrolidine-2-carboxamide Security Information
(2S)-N,N-dimethylpyrrolidine-2-carboxamide Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(2S)-N,N-dimethylpyrrolidine-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-315122-0.1g |
(2S)-N,N-dimethylpyrrolidine-2-carboxamide |
29802-22-0 | 95% | 0.1g |
$37.0 | 2023-02-24 | |
abcr | AB510516-5 g |
L-Pro-NMe2; . |
29802-22-0 | 5g |
€581.10 | 2023-01-19 | ||
Fluorochem | M02954-1g |
H-Pro-NMe2 |
29802-22-0 | 95% | 1g |
£79.00 | 2022-02-28 | |
Enamine | EN300-315122-0.05g |
(2S)-N,N-dimethylpyrrolidine-2-carboxamide |
29802-22-0 | 95% | 0.05g |
$24.0 | 2023-02-24 | |
TRC | P756020-5g |
L-Proline Dimethylamide |
29802-22-0 | 5g |
$ 380.00 | 2022-06-03 | ||
Apollo Scientific | OR17106-1g |
(2S)-N,N-Dimethylpyrrolidine-2-carboxamide |
29802-22-0 | 98% | 1g |
£218.00 | 2025-02-19 | |
Chemenu | CM197721-25g |
(2S)-N,N-Dimethylpyrrolidine-2-carboxamide |
29802-22-0 | 95% | 25g |
$701 | 2021-06-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125327-1g |
(2S)-N,N-dimethylpyrrolidine-2-carboxamide |
29802-22-0 | 97% | 1g |
¥1505.00 | 2024-08-03 | |
TRC | P756020-1000mg |
L-Proline Dimethylamide |
29802-22-0 | 1g |
$155.00 | 2023-05-17 | ||
TRC | P756020-25000mg |
L-Proline Dimethylamide |
29802-22-0 | 25g |
$1803.00 | 2023-05-17 |
(2S)-N,N-dimethylpyrrolidine-2-carboxamide Suppliers
(2S)-N,N-dimethylpyrrolidine-2-carboxamide Related Literature
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Additional information on (2S)-N,N-dimethylpyrrolidine-2-carboxamide
Introduction to (2S)-N,N-dimethylpyrrolidine-2-carboxamide (CAS No. 29802-22-0)
(2S)-N,N-dimethylpyrrolidine-2-carboxamide, identified by its CAS number 29802-22-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, belonging to the pyrrolidine class, has garnered attention due to its unique structural properties and potential applications in drug development. The stereochemistry of the (S)-configuration at the second position of the pyrrolidine ring plays a crucial role in determining its biological activity, making it a subject of extensive research and investigation.
The< strong>pyrrolidine scaffold is a common motif in many bioactive molecules, often found in natural products and synthetic drugs. Its versatility stems from the ability of the five-membered ring to adopt various conformations, which can influence binding interactions with biological targets. In particular, the amide functional group present in (2S)-N,N-dimethylpyrrolidine-2-carboxamide contributes to its potential as a pharmacophore, enabling hydrogen bonding interactions with receptors and enzymes.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to delve deeper into the structural and functional aspects of this compound. Studies have demonstrated that the (S)-configuration of (2S)-N,N-dimethylpyrrolidine-2-carboxamide enhances its binding affinity to certain protein targets, making it a promising candidate for further development. These insights have been derived from high-resolution crystal structures and dynamic simulations, which provide a detailed understanding of how this molecule interacts with biological systems.
The< strong>N,N-dimethylpyrrolidine moiety is particularly noteworthy, as it introduces steric and electronic features that can modulate the compound's bioactivity. The dimethylation at the nitrogen atoms enhances lipophilicity, which can improve membrane permeability and oral bioavailability. This characteristic is especially valuable in drug design, where optimizing pharmacokinetic properties is essential for therapeutic efficacy.
In vitro studies have begun to uncover the potential applications of (2S)-N,N-dimethylpyrrolidine-2-carboxamide in various therapeutic areas. Initial research suggests that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, preliminary data indicate that it could interfere with the activity of enzymes such as cyclooxygenases (COX) or proteases, which are implicated in inflammation and pain management. These findings align with ongoing efforts to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles.
The< strong>CAS number 29802-22-0 serves as a unique identifier for this compound, facilitating accurate documentation and retrieval of scientific literature. Researchers often rely on CAS numbers to ensure consistency in their studies, particularly when comparing data across different laboratories or publications. This standardized nomenclature system is fundamental to maintaining integrity and reproducibility in chemical research.
From a synthetic chemistry perspective, (2S)-N,N-dimethylpyrrolidine-2-carboxamide represents an interesting challenge due to its stereochemical complexity. The synthesis of chiral compounds often requires careful consideration of reaction conditions and stereocontrol strategies. Recent methodologies involving asymmetric catalysis have shown promise in achieving high enantiomeric purity, which is critical for pharmaceutical applications where enantiomeric excess can significantly impact biological activity.
The< strong>pharmacological potential of this compound has also sparked interest in its derivatives. By modifying specific functional groups or introducing additional substituents, researchers aim to enhance its therapeutic properties while minimizing side effects. Structure-activity relationship (SAR) studies are being conducted to explore how subtle changes in the molecular structure can influence binding affinity and selectivity.
In conclusion, (2S)-N,N-dimethylpyrrolidine-2-carboxamide (CAS No. 29802-22-0) is a versatile molecule with significant implications for drug discovery and development. Its unique structural features, coupled with promising preclinical data, make it a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in pharmaceutical chemistry.
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